molecular formula C16H19ClN2O2 B11177966 3-(2-chlorophenyl)-5-methyl-N-pentyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-pentyl-1,2-oxazole-4-carboxamide

Cat. No.: B11177966
M. Wt: 306.79 g/mol
InChI Key: ORZQJEOKYVQHLK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-pentyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives Oxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-pentyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of safer solvents and catalysts is also considered to minimize environmental impact. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-pentyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-pentyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-pentyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-pentyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl chain, in particular, may influence its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-pentyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H19ClN2O2/c1-3-4-7-10-18-16(20)14-11(2)21-19-15(14)12-8-5-6-9-13(12)17/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,18,20)

InChI Key

ORZQJEOKYVQHLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C

Origin of Product

United States

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